molecular formula C28H31N5 B2510193 9-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline CAS No. 896850-75-2

9-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

Cat. No.: B2510193
CAS No.: 896850-75-2
M. Wt: 437.591
InChI Key: OLBXUSHQUKIDCA-UHFFFAOYSA-N
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Description

9-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a pyrazoloquinazoline derivative characterized by a tetrahydropyrazoloquinazoline core substituted with methyl and phenyl groups at positions 2 and 3, respectively, and a 4-benzylpiperazinyl group at position 9.

Properties

IUPAC Name

9-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5/c1-21-26(23-12-6-3-7-13-23)27-29-25-15-9-8-14-24(25)28(33(27)30-21)32-18-16-31(17-19-32)20-22-10-4-2-5-11-22/h2-7,10-13H,8-9,14-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBXUSHQUKIDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCN(CC5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors For instance, the pH of the cellular environment can affect the compound’s stability and its ability to interact with its target Additionally, the presence of other molecules in the cell can potentially interfere with the compound’s action

Biological Activity

The compound 9-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline (CAS No: 896850-75-2) is a synthetic derivative belonging to the pyrazoloquinazoline class. This class is recognized for various biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a tetrahydropyrazolo framework fused with a quinazoline moiety. The presence of a benzylpiperazine substituent is significant for its pharmacological properties. The molecular formula is C28H31N5C_{28}H_{31}N_5.

Biological Activity Overview

Research indicates that compounds within the pyrazoloquinazoline family exhibit a broad spectrum of biological activities. Key areas of interest include:

  • Anticancer Activity :
    • Quinazoline derivatives have been extensively studied for their anticancer properties due to their ability to inhibit tyrosine kinases involved in cancer progression. The compound has shown promising results in various cancer cell lines.
    • In vitro studies demonstrated that it possesses cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective dose ranges.
  • Mechanisms of Action :
    • The compound acts by inhibiting specific signaling pathways associated with tumor growth and metastasis. It has been shown to interfere with vascular endothelial growth factor (VEGF) signaling and epidermal growth factor receptor (EGFR) pathways.
    • Additionally, it may induce apoptosis in cancer cells through the activation of caspase pathways.

Anticancer Efficacy

A systematic review of literature reveals that similar compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:

CompoundCancer Cell LineIC50 (μM)
This compoundMCF-718.79
This compoundHepG213.46

These values suggest that the compound exhibits significant anticancer activity comparable to established chemotherapeutics.

Case Studies

Several studies have highlighted the efficacy of pyrazoloquinazolines in cancer therapy:

  • Study on MCF-7 Cells : A recent study reported that compounds structurally similar to this compound showed IC50 values as low as 10 μM against MCF-7 cells after 48 hours of treatment .
  • HepG2 Cell Line : Another investigation revealed that derivatives exhibited potent activity with IC50 values ranging from 7 μM to 20 μM against HepG2 cells .

Comparison with Similar Compounds

Key Observations :

  • Triazole-tethered analogs () demonstrate modularity in drug design, allowing for dual pharmacophore integration (e.g., antimicrobial activity) .

Key Observations :

  • TBAB-catalyzed multicomponent reactions () offer high yields (>85%) and short reaction times (<1 hour), making them superior to traditional methods .

Pharmacological Activity

Biological activities of pyrazoloquinazoline derivatives are substituent-dependent:

Compound Type Target/Activity IC50/EC50 Reference ID
Target Compound Hypothetical kinase inhibition Unknown N/A
Pyrazolo[5,1-b]quinazoline hybrids () Antimicrobial (Gram-positive bacteria) MIC: 2–8 µg/mL
Tetrazoloquinazoline () Non-cytotoxic (MCF-7 breast cancer) IC50 >1000 µg/mL
Pyrazolo[4,3-h]quinazoline () CDK4/6 inhibition (antiproliferative) IC50: 0.5–2 µM

Key Observations :

  • Non-cytotoxic derivatives () highlight the role of substituents in modulating toxicity, suggesting the target’s benzylpiperazine group could improve selectivity .

Physicochemical and ADME Properties

Compound Type LogP Permeability (Caco-2) Solubility (µg/mL) Reference ID
Target Compound Predicted ~3.5 (benzylpiperazine) High (estimated) Moderate N/A
Tetrazoloquinazoline () 2.8 High 120 (aqueous buffer)
Triazole hybrids () 2.5–3.2 Moderate 50–80

Key Observations :

  • High permeability in tetrazoloquinazoline () correlates with its non-cytotoxicity, suggesting ADME optimization for the target compound .

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